![molecular formula C17H21N3O2 B7591076 N-[4-(5-propan-2-yl-1,3-oxazol-2-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7591076.png)
N-[4-(5-propan-2-yl-1,3-oxazol-2-yl)phenyl]pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(5-propan-2-yl-1,3-oxazol-2-yl)phenyl]pyrrolidine-1-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as PZ-2891 and has been synthesized through various methods.
Wissenschaftliche Forschungsanwendungen
PZ-2891 has potential applications in various fields of scientific research. One of the significant applications of PZ-2891 is in the field of cancer research. Studies have shown that PZ-2891 inhibits the growth of cancer cells by targeting the protein HSP90, which is involved in the folding and stabilization of various oncogenic proteins. PZ-2891 has also been found to target the protein HSP70, which is involved in the protein folding and degradation pathways. PZ-2891 has also shown potential applications in the field of neurodegenerative diseases, where it has been found to inhibit the aggregation of alpha-synuclein, a protein associated with Parkinson's disease.
Wirkmechanismus
PZ-2891 targets the protein HSP90, which is involved in the folding and stabilization of various oncogenic proteins. PZ-2891 binds to the ATP-binding site of HSP90 and inhibits its function. PZ-2891 also targets the protein HSP70, which is involved in the protein folding and degradation pathways. PZ-2891 binds to the nucleotide-binding domain of HSP70 and inhibits its function. PZ-2891 has also been found to inhibit the aggregation of alpha-synuclein, a protein associated with Parkinson's disease.
Biochemical and Physiological Effects
PZ-2891 has been found to have various biochemical and physiological effects. In cancer cells, PZ-2891 inhibits the growth of cancer cells by inducing apoptosis and inhibiting the proliferation of cancer cells. PZ-2891 has also been found to inhibit the migration and invasion of cancer cells. In neurodegenerative diseases, PZ-2891 has been found to inhibit the aggregation of alpha-synuclein, a protein associated with Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
PZ-2891 has several advantages for lab experiments. It is a potent inhibitor of HSP90 and HSP70, making it a useful tool for studying the functions of these proteins. PZ-2891 has also been found to have low toxicity, making it a safe and reliable compound for lab experiments. However, PZ-2891 has some limitations for lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications.
Zukünftige Richtungen
There are several future directions for the research on PZ-2891. One of the significant future directions is to investigate the potential applications of PZ-2891 in the treatment of various types of cancer. Another future direction is to study the potential applications of PZ-2891 in the treatment of neurodegenerative diseases. Further research is also needed to understand the mechanism of action of PZ-2891 and to develop more potent and selective inhibitors of HSP90 and HSP70.
Conclusion
In conclusion, PZ-2891 is a chemical compound with potential applications in various fields of scientific research. It has been synthesized through various methods and has been found to inhibit the growth of cancer cells and the aggregation of alpha-synuclein. PZ-2891 targets the protein HSP90 and HSP70 and has several advantages for lab experiments. However, more research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of PZ-2891 has been achieved through various methods. One of the common methods involves the reaction of 4-(5-propan-2-yl-1,3-oxazol-2-yl)aniline with pyrrolidine-1-carboxylic acid to form PZ-2891. Another method involves the reaction of 4-(5-propan-2-yl-1,3-oxazol-2-yl)benzaldehyde with pyrrolidine-1-carboxamide to form PZ-2891.
Eigenschaften
IUPAC Name |
N-[4-(5-propan-2-yl-1,3-oxazol-2-yl)phenyl]pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-12(2)15-11-18-16(22-15)13-5-7-14(8-6-13)19-17(21)20-9-3-4-10-20/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INLPMIBQITVRIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(O1)C2=CC=C(C=C2)NC(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(5-propan-2-yl-1,3-oxazol-2-yl)phenyl]pyrrolidine-1-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.